molecular formula C22H20FN3O7S B3572941 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

Cat. No.: B3572941
M. Wt: 489.5 g/mol
InChI Key: KADCPCBHXYZUEZ-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features multiple functional groups, including methoxy, nitro, sulfonyl, and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A possible synthetic route may include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Sulfonylation: Addition of the sulfonyl group to the aniline derivative.

    Acylation: Formation of the acetamide linkage.

    Methoxylation: Introduction of methoxy groups to the phenyl ring.

    Fluorination: Incorporation of the fluorophenyl group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents for each reaction step.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.

    Materials Science: Incorporation into polymers or other materials for enhanced properties.

    Chemical Research: Study of its reactivity and properties for developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acetamide: Lacks the nitro and sulfonyl groups.

    2-(2-nitrophenyl)-N-(2-fluorophenyl)acetamide: Lacks the methoxy groups.

    2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetamide: Lacks the fluorophenyl group.

Uniqueness

The unique combination of functional groups in 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O7S/c1-32-15-11-12-18(20(13-15)33-2)25(14-22(27)24-17-8-4-3-7-16(17)23)34(30,31)21-10-6-5-9-19(21)26(28)29/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADCPCBHXYZUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide
Reactant of Route 6
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2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)-N-(2-fluorophenyl)acetamide

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